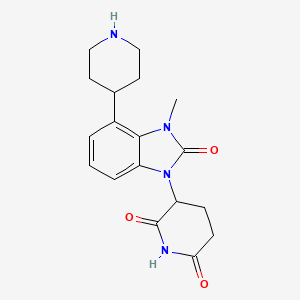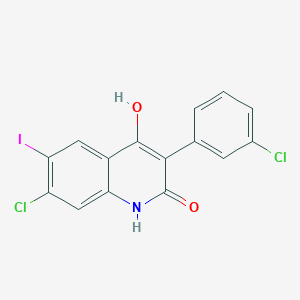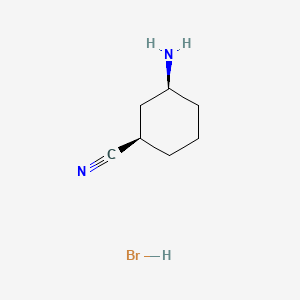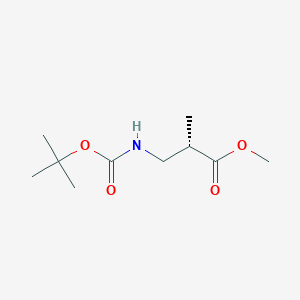
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: . It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Stereochemistry Control: : The stereochemistry of the compound is controlled during the synthesis to ensure the (S)-configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.
Análisis De Reacciones Químicas
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: : The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to remove the BOC group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohols.
Substitution: : Free amine after BOC deprotection.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: is widely used in scientific research due to its versatility and stability. It is employed in:
Chemistry: : As a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : In the study of enzyme mechanisms and protein interactions.
Medicine: : In the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: : In the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate exerts its effects depends on its specific application. For example, in peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can be compared to other similar compounds, such as:
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: : The enantiomer with the opposite stereochemistry.
Methyl 3-((benzyloxycarbonyl)amino)-2-methylpropanoate: : A similar compound with a different protecting group.
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: : A related compound without the methyl group on the alpha carbon.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the BOC protecting group, which makes it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
methyl (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Clave InChI |
JZHNQALXNGWKCG-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
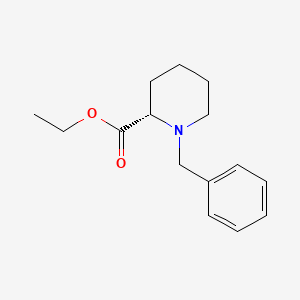
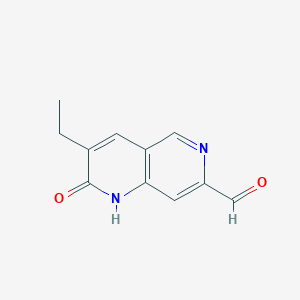

![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
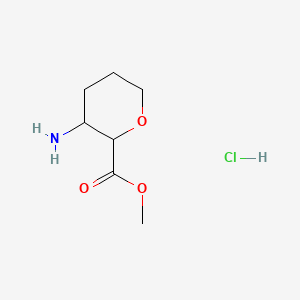
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)

![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
